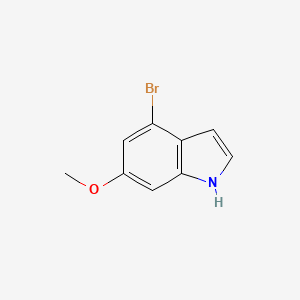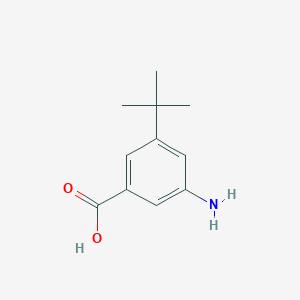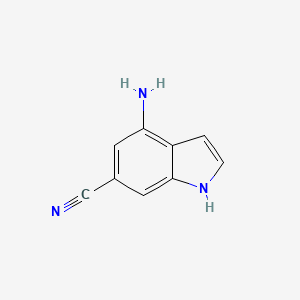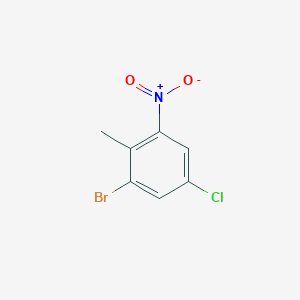
trans-(3-Boc-amino)-4-fluoropyrrolidine
Vue d'ensemble
Description
Trans-(3-Boc-amino)-4-fluoropyrrolidine is a fluorinated pyrrolidine derivative that is of significant interest in the field of medicinal chemistry due to its potential use as a building block for pharmaceutical compounds. The presence of the fluorine atom and the Boc-protected amino group makes it a valuable compound for the synthesis of more complex molecules.
Synthesis Analysis
The synthesis of related fluorinated pyrrolidine derivatives has been reported in several studies. For instance, the asymmetric synthesis of cis-(S,R)-3-amino-4-fluoro-1-methylpyrrolidine was achieved starting from a chiral, non-racemic azido-hydroxypyrrolidinone, with deoxyfluorination conditions developed to achieve inversion of the chiral center with high stereoselectivity . Additionally, practical syntheses of Boc-protected 4-fluoro and 4-difluoroprolines from trans-4-hydroxyproline have been described, yielding Boc-cis-4-fluoro-L-proline and its derivatives . These methods could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of fluorinated pyrrolidine derivatives is characterized by the presence of a fluorine atom, which can significantly influence the molecule's physical and chemical properties. The absolute configuration of asymmetric carbons in related compounds has been determined using techniques such as X-ray diffraction and circular dichroism . These methods are crucial for confirming the stereochemistry of such molecules, which is essential for their biological activity.
Chemical Reactions Analysis
Fluorinated pyrrolidine derivatives, including this compound, can participate in various chemical reactions. The presence of the Boc-protected amino group allows for selective reactions at this site, while the fluorine atom can be involved in nucleophilic substitution reactions. The synthesis of aminomethylated 4-fluoropiperidines and 3-fluoropyrrolidines involves the regioselective bromofluorination of N-Boc-protected methylenepiperidine and methylenepyrrolidine . Such reactions are indicative of the reactivity patterns that might be expected for this compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated amino acids and their derivatives are influenced by the electronegative fluorine atom. This can lead to unique NMR spectroscopic signatures, as well as influence the compound's solubility, boiling point, and stability. The compounds are often characterized using IR, 1H-, 13C-, and 19F-NMR spectroscopy, mass spectrometry, and elemental analysis . These properties are important for the practical use of this compound in synthetic chemistry and pharmaceutical development.
Applications De Recherche Scientifique
Synthesis and Structural Studies
- Synthesis of Fluorinated Amino Acids: trans-(3-Boc-amino)-4-fluoropyrrolidine is a key intermediate in synthesizing optically pure N-Boc-protected fluoroprolines, used as probes for studying the cis/trans isomerization of the amino acyl-proline peptide bond (Demange et al., 2001).
- Building Blocks for Fluorinated Pharmaceuticals: The compound is also a significant component in synthesizing fluorinated azaheterocycles, which serve as bifunctional building blocks for various pharmaceutical compounds (Verniest et al., 2010).
Medicinal Chemistry and Drug Design
- Use in Dipeptidyl Peptidase-IV Inhibitors: This compound is involved in the synthesis of dipeptidyl peptidase-IV inhibitor analogs, indicating its relevance in developing drugs for diseases like diabetes (Xu et al., 2004).
Catalysis and Reaction Studies
- Catalytic Properties in Organic Reactions: this compound derivatives have been used in studying catalytic properties in organic synthesis, such as aldol addition reactions (Al-Momani & Lataifeh, 2013).
Radiochemistry
- Synthesis of Radiotracers: The compound has been employed in synthesizing radiotracers for positron emission tomography (PET), particularly in investigating matrix protein synthesis (Hamacher, 1999).
Synthesis of Conformationally Constrained Derivatives
- Synthesis of Constrained Mimics: Research includes synthesizing conformationally constrained derivatives of this compound to investigate the effects of substituents on amide preferences in peptides (Krow et al., 2011).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with boc (tert-butyl carbamate) protection are often used in peptide synthesis , suggesting that this compound may interact with peptide or protein targets.
Mode of Action
Boc-protected amines are known to be involved in the formation of amide bonds . This suggests that trans-(3-Boc-amino)-4-fluoropyrrolidine may interact with its targets through the formation of amide bonds, leading to changes in the structure and function of the target molecules.
Biochemical Pathways
Boc-protected compounds are often used in suzuki–miyaura cross-coupling reactions , which are widely applied in the formation of carbon-carbon bonds. This suggests that this compound may be involved in biochemical pathways related to the formation and modification of carbon-carbon bonds.
Pharmacokinetics
The boc group is known to increase the stability of amines, which could potentially enhance the bioavailability of the compound .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the stability of Boc-protected amines can be affected by pH, temperature, and the presence of certain chemicals . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Propriétés
IUPAC Name |
tert-butyl N-[(3S,4S)-4-fluoropyrrolidin-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17FN2O2/c1-9(2,3)14-8(13)12-7-5-11-4-6(7)10/h6-7,11H,4-5H2,1-3H3,(H,12,13)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZSDDSIFAGBZLT-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CNCC1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CNC[C@@H]1F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101177914 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
213388-72-8 | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=213388-72-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl N-[(3S,4S)-4-fluoro-3-pyrrolidinyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101177914 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![4-[3-(Benzyloxy)propyl]-1lambda~4~,4-thiazinan-1-one](/img/structure/B1291796.png)







